molecular formula C21H27N5O5 B11980017 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11980017
M. Wt: 429.5 g/mol
InChI Key: ONAGLIBEJLGDFR-UHFFFAOYSA-N
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Description

7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-1,3-DIMETHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C21H27N5O5 and a molecular weight of 429.48 g/mol . This compound is known for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-1,3-DIMETHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-1,3-DIMETHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-1,3-DIMETHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-1,3-DIMETHYL-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .

Properties

Molecular Formula

C21H27N5O5

Molecular Weight

429.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C21H27N5O5/c1-23-18-17(19(28)24(2)21(23)29)26(20(22-18)25-10-4-5-11-25)12-14(27)13-31-16-8-6-15(30-3)7-9-16/h6-9,14,27H,4-5,10-13H2,1-3H3

InChI Key

ONAGLIBEJLGDFR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(COC4=CC=C(C=C4)OC)O

Origin of Product

United States

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